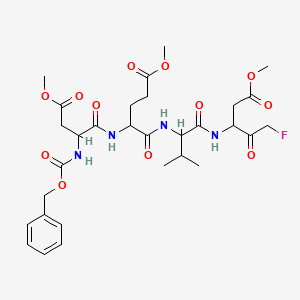
Caspase-3 Inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caspase-3 inhibitors are compounds designed to inhibit the activity of caspase-3, a crucial enzyme in the process of apoptosis, or programmed cell death. Caspase-3 is an executioner caspase, meaning it plays a key role in the dismantling of cellular components during apoptosis. Inhibiting caspase-3 can be beneficial in various therapeutic contexts, such as preventing excessive cell death in neurodegenerative diseases or reducing tissue damage during ischemic events .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3 inhibitors often involves the modification of peptide sequences to enhance their binding affinity and specificity for caspase-3. One common approach is the incorporation of aldehyde, ketone, or nitrile groups into peptides, which can reversibly bind to the catalytic cysteine in caspase-3
Industrial Production Methods: Large-scale production of caspase-3 inhibitors can be achieved through recombinant DNA technology. For instance, the production of active caspase-3 in Escherichia coli involves engineering the auto-activation sites of caspase-3 precursor into sequences susceptible to thrombin hydrolysis. This allows for high-level expression and easy purification of the precursor protein, which can then be activated by thrombin digestion .
Chemical Reactions Analysis
Types of Reactions: Caspase-3 inhibitors primarily undergo reactions that involve the formation and cleavage of peptide bonds. These reactions include:
Substitution Reactions: Introduction of functional groups such as aldehydes or ketones to enhance binding affinity.
Hydrolysis: Cleavage of peptide bonds by proteases like thrombin to activate precursor proteins.
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, nitriles, and specific proteases like thrombin.
Conditions: Mild aqueous conditions for peptide synthesis and enzymatic activation.
Major Products: The major products of these reactions are active caspase-3 inhibitors that can effectively bind to and inhibit the enzyme’s activity .
Scientific Research Applications
Caspase-3 inhibitors have a wide range of applications in scientific research:
Chemistry: Used as tools to study the mechanisms of apoptosis and to develop new therapeutic agents.
Biology: Employed in cell culture experiments to prevent apoptosis and study cell survival pathways.
Medicine: Potential therapeutic agents for treating neurodegenerative diseases, cancer, and ischemic injuries by preventing excessive cell death
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptotic pathways.
Mechanism of Action
Caspase-3 inhibitors can be compared with other caspase inhibitors, such as those targeting caspase-1, caspase-8, and caspase-9:
Caspase-1 Inhibitors: Target the enzyme involved in inflammatory responses.
Caspase-8 Inhibitors: Inhibit the initiator caspase in the extrinsic apoptosis pathway.
Caspase-9 Inhibitors: Target the initiator caspase in the intrinsic apoptosis pathway.
Uniqueness of Caspase-3 Inhibitors: Caspase-3 inhibitors are unique in their ability to directly prevent the execution phase of apoptosis, making them particularly valuable in contexts where cell survival is desired .
Comparison with Similar Compounds
- Ac-YVAD-CHO (Caspase-1 Inhibitor)
- Z-VAD-FMK (Pan-Caspase Inhibitor)
- Ac-IETD-CHO (Caspase-8 Inhibitor)
- Ac-LEHD-CHO (Caspase-9 Inhibitor)
Properties
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVAVGBSGRRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FN4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
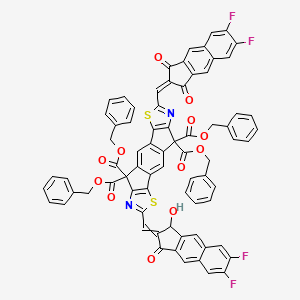
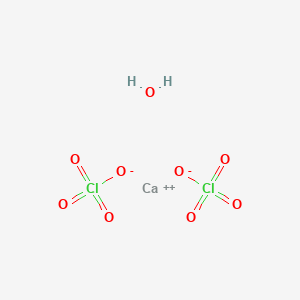
![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)
![(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid](/img/structure/B13392221.png)
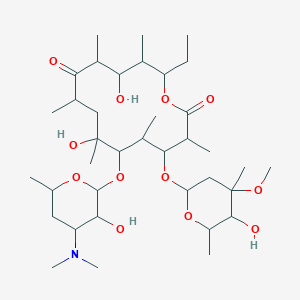
![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)
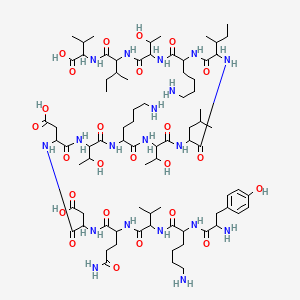
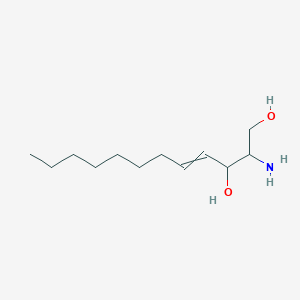
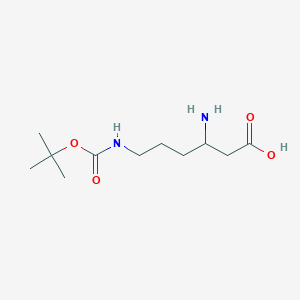
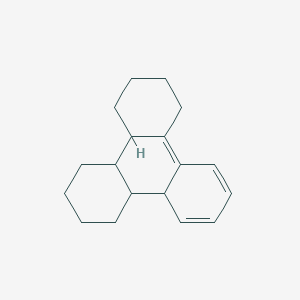
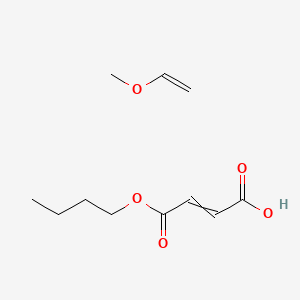
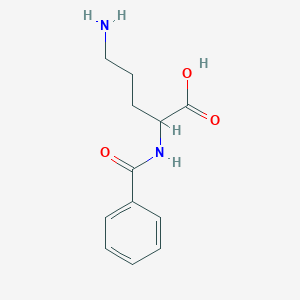
![10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B13392293.png)
![Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester](/img/structure/B13392298.png)
